![molecular formula C29H29N3O5 B2391765 N-(4-Methoxyphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamid CAS No. 894558-11-3](/img/structure/B2391765.png)
N-(4-Methoxyphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
EGFR-Inhibition bei nicht-kleinzelligem Lungenkrebs (NSCLC)
Der epidermale Wachstumsfaktor-Rezeptor (EGFR) ist ein wichtiges Ziel für die Medikamentenforschung bei NSCLC. Die EGFR-Tyrosinkinase-Inhibitoren (TKIs) der ersten Generation, Gefitinib und Erlotinib, haben bei Lungenadenokarzinom-Tumoren klinische Wirksamkeit gezeigt. Allerdings entwickelt sich oft im Laufe der Zeit eine Resistenz. Chinazolin- und Chinolinderivate sind gängige EGFR-Kinase-Inhibitoren. Die in Frage stehende Verbindung gehört zu einer Reihe von heterocyclischen 2,3-Dihydro-[1,4]dioxino[2,3-f]chinazolin-Derivaten. Wichtige Punkte:
- Weitere Optimierung: Angesichts ihrer gemeldeten Aktivität rechtfertigen diese Verbindungen eine weitere Optimierung als potenzielle Krebsbehandlungsmittel .
Neuartige PAR4-Antagonisten
Neben der EGFR-Inhibition wurde diese Verbindung auch als neuartiger PAR4-Antagonist untersucht. Wichtige Punkte:
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
The compound interacts with EGFR by binding to its ATP pocket . This interaction inhibits the tyrosine kinase activity of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR leads to a decrease in the activation of downstream pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of EGFR can lead to reduced tumor growth and proliferation .
Pharmacokinetics
The compound’s ability to inhibit egfr with half maximal inhibitory concentrations (ic 50) in the range of 1029 nM to 6523 nM suggests that it may have good bioavailability .
Result of Action
The compound shows evident anticancer activity against various cell lines, particularly against non-small cell lung cancer A549 and NCI-H157 cell lines . The most potent anticancer agent in the series, compound 13c, has an IC 50 between 8.82 and 10.24 μM .
Eigenschaften
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQBFIUXAZZJPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
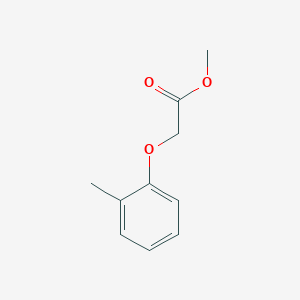
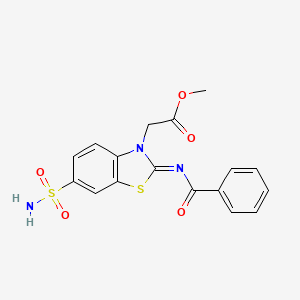
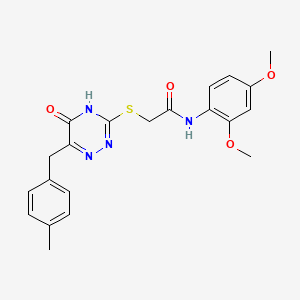
![(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2391689.png)
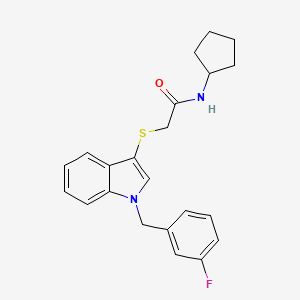
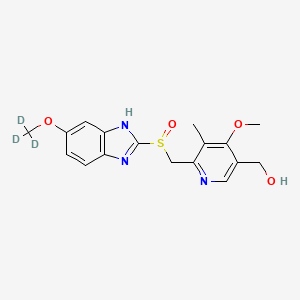
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)
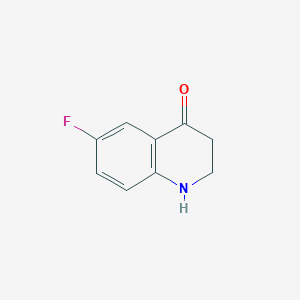
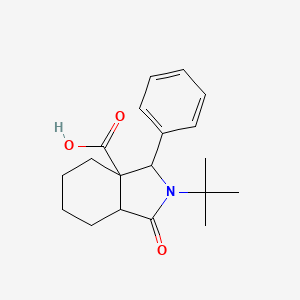
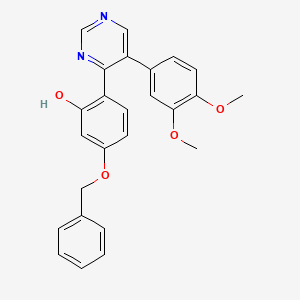
![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)


![ethyl 5-benzyl-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)
